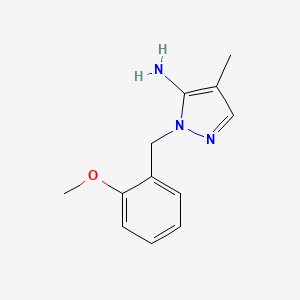

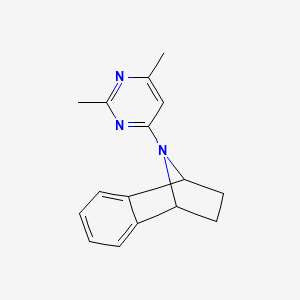

![molecular formula C15H17NO2 B3006438 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol CAS No. 62932-74-5](/img/structure/B3006438.png)

2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol" is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis and properties of structurally related aromatic amino compounds and their derivatives. For instance, the synthesis of aromatic amino acids with a defined conformation is reported, which is relevant to understanding the broader category of aromatic amino compounds to which "this compound" belongs .

Synthesis Analysis

The papers provided detail the synthesis of various aromatic amino compounds. For example, the synthesis of 5-(2,3-epoxypropyl)amino-2-phenyl-1,2,3-benzotriazole (EAPB) involves the reaction of an amino benzotriazole with an epoxy compound, which could be analogous to the synthesis of "this compound" by introducing an amino group to a benzyl-protected phenol compound . Additionally, the synthesis of conformationally defined aromatic amino acids through a Bucherer-Bergs reaction followed by hydrolysis is reported, which provides a potential synthetic route that could be adapted for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of "this compound" would likely exhibit characteristics similar to those of the compounds discussed in the papers. For instance, the presence of an aromatic system and an amino group is a common feature. The stereochemistry of such compounds is crucial, as seen in the synthesis of 2-endo- and 2-exo-amino-1,2,3,4-tetrahydro-1,4-ethanonaphthalene-2-carboxylic acids, where NMR analysis was used to determine the stereochemical assignments .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound," but they do discuss the reactivity of similar compounds. For example, the cationic polymerization of EAPB and the influence of diols on the reaction mechanism could provide insights into the reactivity of "this compound" in polymerization or other cationic reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not explicitly discussed, the properties of structurally related compounds can offer some predictions. The presence of an amino group and a phenolic ether in the structure suggests that the compound would exhibit both polar and nonpolar characteristics, affecting its solubility and interaction with other molecules. The papers discuss the use of IR spectrometry to analyze oligomers, which could also be applied to study the physical and chemical properties of "this compound" .

Scientific Research Applications

1. Synthesis of Pharmacologically Valuable Derivatives

2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol is utilized in the synthesis of pharmacologically valuable derivatives. These derivatives are produced through various chemical reactions, including aldehyde condensation and acid addition, demonstrating the compound's versatility in medicinal chemistry (Schenk, 2014).

2. Polymerization Processes

The compound plays a role in the polymerization of novel monomers, such as 5-(2,3-epoxypropyl)amino-2-phenyl-1,2,3-benzotriazole. Its involvement in such processes highlights its importance in the development of new polymeric materials (Ostrauskait et al., 2000).

3. Enantioselective Synthesis

This chemical is instrumental in enantioselective synthesis, particularly in producing cyclic beta-amino alcohol derivatives. Its use in such syntheses contributes to the development of stereoselective pharmaceutical compounds (Lee et al., 2007).

4. Synthesis of Chiral Secondary Alcohols

It is used in synthesizing chiral secondary alcohols through the enantioselective addition of diethylzinc to aldehydes. This process is significant for creating compounds with specific stereochemistry, which is crucial in drug design and synthesis (Asami et al., 2015).

5. Catalytic Reduction in Synthesis

The compound is involved in the chemoselective hydrogenation of functionalized nitroarenes, a key step in synthesizing pharmaceutical agents like (R,R)-formoterol tartrate. This highlights its role in facilitating selective and efficient chemical transformations (Wilkinson et al., 2000).

Safety and Hazards

The safety information for “2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol” indicates that it may cause skin irritation and may be harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Mode of Action

Based on its structure, it may undergo reactions similar to those of other amines and phenols . For instance, the amine group (-NH2) can act as a nucleophile, participating in reactions with electrophiles . The phenolic OH and the benzyloxy group may also be involved in various chemical reactions .

Biochemical Pathways

Amines and phenols are involved in a wide range of biochemical processes, including the synthesis of proteins, neurotransmitters, and other biologically active molecules .

Result of Action

Amines and phenols can have a wide range of biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol. For example, the reactivity of the amine and phenol groups can be affected by pH .

properties

IUPAC Name |

2-amino-1-(3-phenylmethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9,15,17H,10-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYWBYUBHXYPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

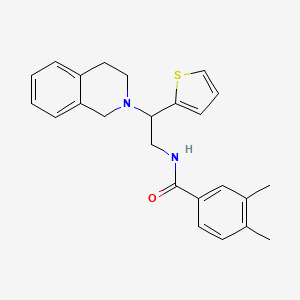

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)

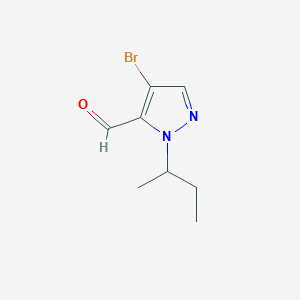

![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)

![(2-Ethoxynaphthalen-1-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B3006363.png)

![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)

![N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3006368.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)